S-(1,2-Dicarboxyethyl)glutathione

Catalog No.
S1503356
CAS No.
1115-52-2
M.F
C14H21N3O10S
M. Wt
423.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-(1,2-Dicarboxyethyl)glutathione

CAS Number

1115-52-2

Product Name

S-(1,2-Dicarboxyethyl)glutathione

IUPAC Name

2-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanylbutanedioic acid

Molecular Formula

C14H21N3O10S

Molecular Weight

423.4 g/mol

InChI

InChI=1S/C14H21N3O10S/c15-6(13(24)25)1-2-9(18)17-7(12(23)16-4-11(21)22)5-28-8(14(26)27)3-10(19)20/h6-8H,1-5,15H2,(H,16,23)(H,17,18)(H,19,20)(H,21,22)(H,24,25)(H,26,27)/t6-,7-,8?/m0/s1

InChI Key

PWCIUOASSAHGHI-WPZUCAASSA-N

SMILES

C(CC(=O)NC(CSC(CC(=O)O)C(=O)O)C(=O)NCC(=O)O)C(C(=O)O)N

Synonyms

S-(1,2-dicarboxyethyl)glutathione

Canonical SMILES

C(CC(=O)NC(CSC(CC(=O)O)C(=O)O)C(=O)NCC(=O)O)C(C(=O)O)N

Isomeric SMILES

C(CC(=O)N[C@@H](CSC(CC(=O)O)C(=O)O)C(=O)NCC(=O)O)[C@@H](C(=O)O)N

Occurrence and Synthesis:

  • SG, also known as S-(2-Succinyl)glutathione, is a naturally occurring compound found in various tissues of rats, including the liver, heart, and lens. Source: Sigma-Aldrich:
  • While the specific biological function of SG remains under investigation, research suggests it is synthesized by an enzyme that condenses L-malate and glutathione (GSH) in baker's yeast (Saccharomyces cerevisiae). Source: National Institutes of Health:

Potential Anti-inflammatory and Anti-allergic Properties:

  • Studies have explored the potential anti-inflammatory and anti-anaphylactic effects of SG.
  • In vivo (living organism) experiments suggest SG may offer these benefits, although the exact mechanisms require further investigation. Source: Sigma-Aldrich:
  • Additionally, in vitro (cell-based) studies have shown that SG can inhibit histamine release from rat mast cells, which are involved in allergic responses. Source: Sigma-Aldrich:

Ongoing Research:

  • It is important to note that SG is still under investigation, and more research is needed to fully understand its potential therapeutic applications and safety profile.
  • As of today, SG is not an approved medication or treatment for any medical condition.

S-(1,2-Dicarboxyethyl)glutathione, also known as succinic glutathione, is a derivative of glutathione, a tripeptide composed of glutamate, cysteine, and glycine. This compound features a succinic acid moiety attached to the sulfur atom of the cysteine residue in glutathione, which enhances its reactivity and biological properties. The chemical structure includes two carboxyl groups that contribute to its unique properties and interactions within biological systems. The compound is registered under the CAS number 1115-52-2 and has been identified in various biological contexts, particularly in conditions involving oxidative stress and metabolic dysregulation .

S-(1,2-Dicarboxyethyl)glutathione exhibits potential anti-inflammatory and anti-anaphylactic effects, possibly through its ability to scavenge free radicals and inhibit enzymes involved in the inflammatory response []. It may also inhibit platelet aggregation, a key step in blood clot formation []. More research is needed to fully understand its mechanism of action.

S-(1,2-Dicarboxyethyl)glutathione is primarily formed through the reaction of fumarate with glutathione. This process can occur non-enzymatically under physiological conditions, where fumarate acts as an electrophile that reacts with the thiol group of glutathione. The resulting compound can participate in various biochemical pathways, including those involving redox reactions and cellular signaling. Notably, studies have shown that the formation of this compound is significant in cells deficient in fumarate hydratase, where it constitutes approximately 10% of total glutathione .

S-(1,2-Dicarboxyethyl)glutathione exhibits several biological activities:

  • Antioxidant Properties: It plays a role in detoxifying reactive oxygen species and protecting cells from oxidative damage.
  • Inhibition of Platelet Aggregation: This compound has been identified as a platelet aggregation inhibitor, suggesting potential therapeutic applications in cardiovascular diseases .
  • Modulation of Cellular Signaling: By participating in redox signaling pathways, it may influence various cellular processes such as apoptosis and senescence .

The synthesis of S-(1,2-Dicarboxyethyl)glutathione can be achieved through several methods:

  • Non-Enzymatic Reaction: Mixing fumarate with glutathione in a physiological buffer leads to the formation of S-(1,2-Dicarboxyethyl)glutathione without the need for enzymatic catalysis.
  • Enzymatic Pathways: Although studies have shown that fumarase activity does not contribute to its formation directly, other enzymatic pathways may facilitate its synthesis indirectly through metabolic intermediates .

S-(1,2-Dicarboxyethyl)glutathione has several applications:

  • Research Tool: It is used in biochemical research to study oxidative stress and related metabolic pathways.
  • Potential Therapeutic Agent: Due to its antioxidant properties and ability to inhibit platelet aggregation, it may have implications in treating cardiovascular diseases and other conditions associated with oxidative stress .
  • Biomarker: Its presence in biological samples can serve as an indicator of metabolic dysregulation or oxidative stress.

Research indicates that S-(1,2-Dicarboxyethyl)glutathione interacts with various cellular components and signaling pathways. For instance:

  • It has been shown to modulate superoxide production in response to stimuli, indicating its role in redox signaling .
  • Interaction studies suggest it may influence the activity of enzymes involved in metabolic pathways related to oxidative stress.

Several compounds exhibit structural or functional similarities to S-(1,2-Dicarboxyethyl)glutathione. Here are some notable examples:

Compound NameStructure SimilarityUnique Properties
GlutathioneCore tripeptide structureMajor antioxidant; detoxification agent
S-(1,2-Dicarboxyethyl)cysteineContains similar dicarboxylic groupAnalogue with different biological activities
N-acetylcysteineContains cysteineKnown for mucolytic properties; antioxidant effects
L-cysteineContains sulfur-containing amino acidPrecursor for glutathione synthesis

S-(1,2-Dicarboxyethyl)glutathione stands out due to its unique dicarboxylic acid modification on glutathione, which enhances its reactivity and potential therapeutic applications compared to its analogs.

XLogP3

-5

Sequence

XXG

Dates

Modify: 2023-08-15

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